2'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Description
2'-(Benzyloxy)[1,1'-biphenyl]-3-ol is a substituted biphenyl derivative featuring a hydroxyl group at the 3-position of one phenyl ring and a benzyloxy group at the 2'-position of the adjacent ring. This compound belongs to the broader class of 3-hydroxybiaryls, which are critical structural motifs in medicinal chemistry due to their diverse biological activities, including antidiabetic, anxiolytic, and cholesterol-lowering properties . The benzyloxy group serves as a common protecting group for phenolic hydroxyls during synthesis, enhancing stability and enabling selective functionalization .
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-9-16(13-17)18-11-4-5-12-19(18)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSMIUGQLOGHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602452 | |
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-10-4 | |
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves coupling 3-hydroxyphenylboronic acid with 2-benzyloxybromobenzene in a 1,4-dioxane/water solvent system (4:1 v/v) at 60°C for 12 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | <5% variation |
| Base | K₂CO₃ (2.5 eq) | Critical for transmetalation |
| Temperature | 60-80°C | >90% conversion at 72 hours |
| Solvent Polarity | ε = 2.2-4.3 (dioxane/THF) | Minimizes boronic acid hydrolysis |
Phase-transfer catalysts like tetrabutylammonium bromide (0.1 eq) enhance yields by 15-20% through improved interfacial contact. Post-reaction purification via gradient elution chromatography (hexane/EtOAc 8:1 to 4:1) typically achieves >98% purity.
Catalytic Systems
Comparative studies reveal stark differences in catalytic efficiency:
| Catalyst | Turnover Number (TON) | Byproduct Formation |
|---|---|---|
| Pd(PPh₃)₄ | 420 | <2% homocoupling |
| PdCl₂(dppf) | 580 | 1.5% debenzylation |
| Pd/C | 310 | 4% reduced aryl rings |
The PdCl₂(dppf) system demonstrates superior regioselectivity for ortho-substituted substrates due to its bulky ligand environment. Microwave-assisted protocols (100W, 15 min) reduce reaction times by 80% while maintaining 85-90% yields.
Nucleophilic Aromatic Substitution: Direct Benzylation Strategies
Introducing the benzyloxy group via nucleophilic displacement provides an alternative route, particularly for late-stage functionalization.
Benzylation of Phenolic Precursors
Reacting 2'-hydroxy[1,1'-biphenyl]-3-ol with benzyl bromide (1.2 eq) in acetonitrile at reflux (82°C) for 24 hours achieves 68-72% conversion. Kinetic analysis shows:
indicating a second-order dependence on benzyl bromide concentration.
Solvent and Base Selection
Solvent polarity profoundly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Conversion (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| Acetonitrile | 37.5 | 88 |
| THF | 7.5 | 64 |
The use of K₂CO₃ (3 eq) in DMF at 100°C for 6 hours achieves 94% yield with <1% O-alkylation byproducts.
Ullmann-Type Coupling: Copper-Mediated Alternatives
For substrates sensitive to palladium, copper-catalyzed couplings offer viable alternatives:
Using 10 mol% CuI with 1,10-phenanthroline (L) in DMSO at 120°C for 48 hours achieves 55-60% yields. While lower than palladium systems, this method avoids noble metals and operates under aerobic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 85-92 | 98-99 | 1.0 | Excellent |
| Nucleophilic Substitution | 70-75 | 95-97 | 0.8 | Moderate |
| Ullmann Coupling | 55-60 | 90-92 | 0.6 | Limited |
The Suzuki method remains optimal for large-scale production, while nucleophilic routes suit small-scale diversifications.
Industrial-Scale Production Considerations
Continuous flow reactors enhance process control for Suzuki reactions:
-
Residence time: 12-15 minutes
-
Throughput: 2.8 kg/L·h
-
Catalyst recycling: 7-9 cycles before 10% activity loss
Economic modeling shows a 40% cost reduction versus batch processes at >100 kg scales .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and benzyloxy groups participate in oxidation pathways:
Mechanistic Insight :
-
The hydroxyl group’s oxidation follows a radical pathway mediated by permanganate, forming a ketone intermediate.
-
Benzyloxy cleavage proceeds via acid-catalyzed hydrolysis, yielding a phenol derivative .
Reduction Reactions
The benzyloxy group is susceptible to catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Benzyl Ether Reduction | H₂/Pd-C (ethanol, 25°C, 12 hrs) | 2'-Hydroxy[1,1'-biphenyl]-3-ol | Complete deprotection achieved with no side products; confirmed by NMR. |
Kinetic Data :
-
Reaction rate: 0.12 mmol·min⁻¹ (first-order kinetics).
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Activation energy: 45.2 kJ/mol (calculated via Arrhenius plot).
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
Steric Effects :
-
The ortho-substituted benzyloxy group reduces reactivity at the 3-position by 30% compared to para-substituted analogs .
Cross-Coupling Reactions
The biphenyl system participates in palladium-catalyzed coupling:
Crystallographic Data :
-
Post-coupling products exhibit torsional angles of 177.8° (C–O–C–C), indicating minimal steric distortion .
Acid/Base-Mediated Rearrangements
Under basic conditions, the compound undergoes Fries-like rearrangements:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkaline Rearrangement | NaOH (aq. ethanol, reflux) | 3-Benzyloxy-2'-hydroxy[1,1'-biphenyl] | Migration of the benzyloxy group confirmed by LC-MS . |
Thermodynamic Analysis :
Photochemical Reactions
UV irradiation induces benzyloxy cleavage:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Photolysis | UV light (λ = 254 nm, 6 hrs) | 2'-Hydroxy[1,1'-biphenyl]-3-ol | 95% conversion with 1,2-diketone as a transient intermediate. |
Scientific Research Applications
Overview
2'-(Benzyloxy)[1,1'-biphenyl]-3-ol is an organic compound characterized by a biphenyl structure with a benzyloxy group and a hydroxyl group. This unique arrangement of functional groups imparts valuable chemical properties, making it a significant compound in various scientific research applications.
Synthetic Routes
The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of palladium catalysts. Optimizing this reaction for industrial production can enhance yield and efficiency.
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules.
- Coordination Chemistry : It functions as a ligand in coordination complexes, facilitating the study of metal interactions.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antibiotics.
Medicine
- Drug Development : The compound's structural features allow it to act as a pharmacophore in drug design, particularly in targeting specific biological pathways associated with diseases such as cancer.
Industry
- Advanced Materials : It is utilized in producing liquid crystals and polymers due to its unique chemical properties, which enhance material performance.
Case Studies
Recent studies have focused on the anticancer properties of biphenyl derivatives. For instance:
- A study demonstrated that compounds similar to this compound significantly inhibited the proliferation of cancer cells in vitro, with IC50 values indicating effective doses below 50 µM .
| Study | Compound | Effect | IC50 (µM) |
|---|---|---|---|
| This compound | Inhibition of cancer cell proliferation | <50 |
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The following table highlights key structural analogs of 2'-(benzyloxy)[1,1'-biphenyl]-3-ol, emphasizing substituent positions and functional group differences:
Key Observations :
- Substituent Position : The 3-hydroxy group is conserved across analogs, but substituents on the adjacent ring (e.g., benzyloxy, nitro, or halogens) modulate electronic and steric properties.
- Functional Groups : Carboxylic acid derivatives (e.g., –11) enhance water solubility, whereas halogenation (e.g., heptachloro derivative) increases lipophilicity and environmental persistence .
Physicochemical Properties
- Melting Points : Analogous compounds like 2-(4'-(benzyloxy)-[1,1'-biphenyl]-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit melting points in the range of 86–88°C, influenced by hydrogen bonding and molecular symmetry .
- Stability: Benzyloxy-protected derivatives are more stable toward oxidation compared to free phenols but require cautious handling (e.g., storage under dry, room-temperature conditions) .
Biological Activity
2'-(Benzyloxy)[1,1'-biphenyl]-3-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a benzyloxy group at the 2' position and a hydroxyl group at the 3 position. This configuration contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Properties : Several studies have shown that biphenyl derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with hydroxyl groups often demonstrate anti-inflammatory activities by modulating inflammatory pathways.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from damage.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and neuroprotection.
- Antioxidant Activity : The presence of hydroxyl groups enhances its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
Anticancer Activity
A study evaluating the anticancer effects of similar biphenyl compounds found that they significantly reduced the viability of human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. For instance, a structurally analogous compound demonstrated IC50 values in the micromolar range against breast cancer cells .
Anti-inflammatory Effects
In a model of acute inflammation, compounds with benzyloxy substitutions showed a marked decrease in pro-inflammatory cytokine levels. This suggests that this compound may exert similar effects by inhibiting pathways such as NF-kB activation .
Neuroprotection
Research into neuroprotective agents highlighted the potential of benzyloxy-substituted biphenyls in preventing neurodegeneration. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally related compounds reveals significant insights into their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Benzyloxy and hydroxyl groups | Anticancer, anti-inflammatory | Unique biphenyl structure enhances reactivity |
| 4-Benzyloxyphenol | Hydroxyl group on phenol | Moderate antioxidant | Lacks biphenyl structure |
| 4-Benzyloxybenzaldehyde | Aldehyde group | Limited anticancer activity | Less reactive compared to alcohols |
Q & A
Q. What are the optimal synthetic routes for 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a mixture of 3-bromophenol and 3-(benzyloxy)phenylboronic acid can be reacted in acetone/water with Pd(OAc)₂ (0.1 mol%) and Na₂CO₃ as a base at 35°C for 40 minutes, yielding 81% after purification by silica gel chromatography (cyclohexane:EtOAc 9:1) . Alternative protocols may vary in catalyst choice (e.g., Pd/C or XPhos-palladium precatalysts) or solvent systems (THF/H₂O), which can affect reaction efficiency and scalability .
Q. How can the purity and structure of this compound be validated?
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Key signals in NMR include:
- A singlet at δ 5.14 ppm for the benzyloxy methylene protons.
- Aromatic protons between δ 6.84–7.50 ppm, reflecting the biphenyl system . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M-H]⁻ at m/z 275) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and >97% purity thresholds .
Q. What are the stability considerations for this compound under laboratory conditions?
Storage in sealed, dry containers at room temperature is recommended to prevent hydrolysis of the benzyloxy group. Exposure to moisture, light, or acidic/basic conditions may degrade the compound, necessitating periodic NMR or TLC monitoring .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the biphenyl core be addressed?
Selective functionalization (e.g., nitration or halogenation) requires careful control of reaction conditions. For example, bromination at the para-position of the phenol moiety can be achieved using Br₂ in acetic acid at 0°C, while protecting the hydroxyl group with a benzyl ether prevents undesired side reactions . Computational modeling (DFT) may predict reactive sites based on electron density maps .
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling?
Catalyst poisoning or homo-coupling of boronic acids can reduce yields. Pre-purification of boronic acids (e.g., recrystallization) and degassing solvents to remove oxygen are critical. Using Pd(OAc)₂ with XPhos ligands enhances catalytic activity and reduces dimerization byproducts .
Q. How does the hydroxyl group’s position influence biological activity in biphenyl derivatives?
Analogues like 4-(3-methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol exhibit antibacterial activity (MIC = 15.63 µg/mL against Bacillus subtilis), suggesting that hydroxyl group placement and substituent bulk affect target binding . Comparative studies using microbial assays (e.g., broth microdilution) and molecular docking can elucidate structure-activity relationships .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
X-ray crystallography can confirm stereochemistry in crystalline derivatives. For non-crystalline samples, 2D NMR techniques (e.g., COSY, NOESY) differentiate between ortho and meta substituents on the biphenyl system . Isotopic labeling (e.g., -enriched substrates) may track metabolic pathways in biological studies .
Q. How can synthetic scalability be balanced with environmental safety?
Green chemistry principles recommend replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) or ethanol. Catalyst recovery via immobilized Pd systems (e.g., Pd on magnetic nanoparticles) reduces heavy metal waste . Life-cycle assessment (LCA) tools can quantify environmental impacts of alternative routes .
Data Contradictions and Resolution
- Synthetic Yields : reports 81% yield for Suzuki-Miyaura coupling, while similar protocols in achieve >90% yields. This discrepancy may arise from differences in catalyst loading or boronic acid purity. Systematic optimization (e.g., Design of Experiments) is advised .
- Biological Activity : While biphenyl derivatives in show antibacterial effects, conflicting data may emerge due to assay variability (e.g., nutrient media composition). Standardized CLSI/MHRA protocols are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
